molecular formula C7H6ClNO4S B015371 Benzoic acid, 5-(aminosulfonyl)-2-chloro- CAS No. 97-04-1

Benzoic acid, 5-(aminosulfonyl)-2-chloro-

Cat. No. B015371
CAS RN: 97-04-1
M. Wt: 235.65 g/mol
InChI Key: LWDSANAOYPHQAW-UHFFFAOYSA-N
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Description

Benzoic acid, 5-(aminosulfonyl)-2-chloro- is an organic compound. It consists of a carboxyl group attached to a benzene ring . This compound exists as a crystalline, colorless solid under normal conditions . The term ‘benzoate’ refers to the esters and salts of this compound .


Synthesis Analysis

The synthesis of Benzoic acid, 5-(aminosulfonyl)-2-chloro- involves several steps. The raw materials of the synthetic route are salicylic acid and methyl salicylate . The synthetic route using methyl salicylate as starting materials possessed low yield . The synthetic route is composed mainly of etherification (phenol hydroxyl), sulfonyl chloride, amination, and esterification .


Molecular Structure Analysis

The structure of a Benzoic acid, 5-(aminosulfonyl)-2-chloro- molecule consists of a benzene ring to which a carboxyl functional group is linked . The molecule consists of 7 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

The chemical reactions of Benzoic acid, 5-(aminosulfonyl)-2-chloro- can occur at the carboxyl group or even at the aromatic ring . By comparing the energy of the products, five kinds of reaction products with the lowest energy are selected, and then the OH radicals are added to obtain DHBA, resulting in four types of DHBAs .


Physical And Chemical Properties Analysis

Benzoic acid, 5-(aminosulfonyl)-2-chloro- has a colorless appearance in its solid state, which is of a crystalline nature . The presence of the aromatic ring gives this compound a faintly pleasant odor . At a temperature of 130 °C, the density of this compound reduces to 1.075 grams per cubic centimeter .

Scientific Research Applications

Oxidation and Kinetic Studies

Oxidation of Fursemide : Fursemide, chemically known as 4-chloro-2-(furan-2-ylmethylamino)-5-(aminosulfonyl) benzoic acid, was subjected to oxidation by diperiodatocuprate(III) in alkaline solutions. The study spectrophotometrically examined the kinetics of the reaction, revealing first-order dependence on the oxidant and fractional order on both fursemide and periodate. The study proposed a reaction mechanism involving the formation of a complex in a pre-equilibrium state, followed by decomposition into a free radical, which is further oxidized to yield the final products. Activation parameters of the reaction were also determined (Angadi & Tuwar, 2010).

Spectrophotometric Determination

Diazocoupling Reaction for Furosemide Detection : The study introduced two spectrophotometric methods for determining 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)benzoic acid (furosemide). The methods involved acid hydrolysis followed by diazotization and coupling with specific agents. These methods demonstrated high sensitivity and selectivity, and were successfully applied to the determination of furosemide in spiked human urine and pharmaceuticals (Tharpa, Basavaiah, & Vinay, 2010).

Safety And Hazards

Benzoic acid, 5-(aminosulfonyl)-2-chloro- is considered hazardous. It causes skin irritation, serious eye damage, and causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

Future Directions

Benzoic acid, 5-(aminosulfonyl)-2-chloro- is a featured product for ADME Tox research . It inhibits ion co-transport in the kidney . It is also used in the treatment of edema and hypertension . Future research may focus on its potential uses in other medical and industrial applications.

properties

IUPAC Name

2-chloro-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDSANAOYPHQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059144
Record name Benzoic acid, 5-(aminosulfonyl)-2-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 5-(aminosulfonyl)-2-chloro-

CAS RN

97-04-1
Record name 5-(Aminosulfonyl)-2-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-aminosulfonylbenzoic acid
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Record name Benzoic acid, 5-(aminosulfonyl)-2-chloro-
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Record name Benzoic acid, 5-(aminosulfonyl)-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-sulphamoylbenzoic acid
Source European Chemicals Agency (ECHA)
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Record name 2-CHLORO-5-AMINOSULFONYLBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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